![molecular formula C38H44N2O2 B14094953 4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: is a complex organic compound with the molecular formula C38H44N2O2 and a molecular weight of 560.77 g/mol . This compound is known for its unique structural properties, which include two bipyridine units connected by a central ethylene bridge, each substituted with hexyloxyphenyl groups. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- typically involves a multi-step process. One common method includes the Wittig-Horner reaction followed by Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Wittig-Horner Reaction: This step involves the reaction of a phosphonate ester with an aldehyde to form the desired ethylene bridge.
Sonogashira Cross-Coupling: This reaction involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]- involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, which are crucial for various biological and chemical processes. The compound’s molecular targets include enzymes and receptors involved in electron transfer and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of paraquat, a herbicide.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Used as an intermediate in organic synthesis.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[2-[4-(hexyloxy)phenyl]ethenyl]-: stands out due to its unique structural features, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C38H44N2O2 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
InChI Key |
NPYGILQVQLESKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


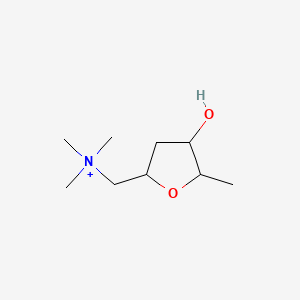
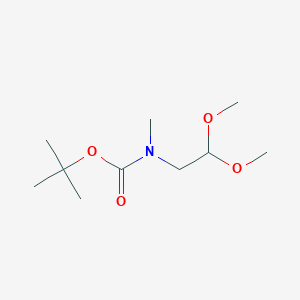
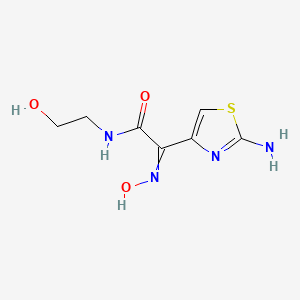
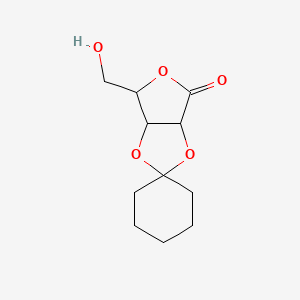
![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
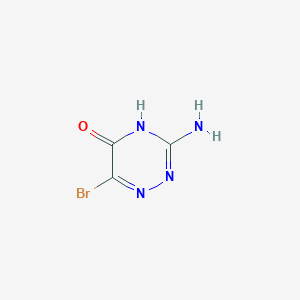
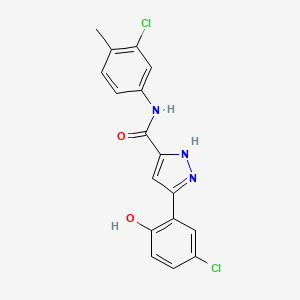
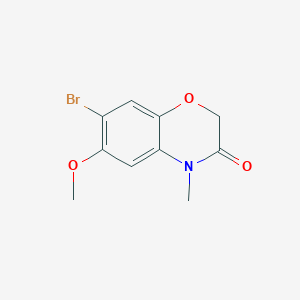
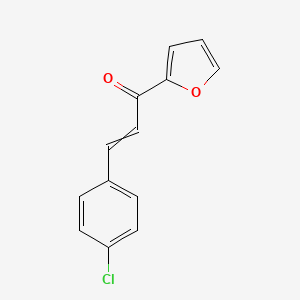

![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)
![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)
